molecular formula C21H19N5O2S3 B2660193 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 954697-95-1

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2660193
CAS No.: 954697-95-1
M. Wt: 469.6
InChI Key: BSFYRFYLDGEOQP-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Pyridazine Hybrid Molecules

The evolution of thiazole-containing compounds dates to the late 19th century, with the Hantzsch thiazole synthesis serving as a cornerstone for generating substituted thiazoles through the condensation of α-haloketones and thioamides. Early work by Hantzsch and Weber elucidated the thiazole ring’s electronic properties, paving the way for its integration into bioactive molecules. Pyridazine, a six-membered diazine ring, emerged later as a scaffold of interest due to its electron-deficient nature, which facilitates interactions with biological targets such as kinases and phosphodiesterases.

The conceptual leap toward hybrid molecules combining thiazole and pyridazine motifs arose in the early 21st century, driven by the need to enhance pharmacokinetic properties and target selectivity. For instance, pyridine-thiazole hybrids reported by Gupta and Kant demonstrated synergistic effects in antimicrobial and anti-inflammatory applications, validating the hybrid approach. The incorporation of sulfanylacetamide linkers, as seen in the target compound, reflects modern strategies to improve solubility and metabolic stability while enabling conformational flexibility for target binding.

Structural Classification and Nomenclature Within Heterocyclic Chemistry

The target compound belongs to the class of bis-heterocyclic hybrids, characterized by the fusion of a thiazole ring, a pyridazine ring, and an acetamide bridge. Its IUPAC name, 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, systematically encodes the following features:

  • Thiazole subunits : Two 4-methylthiazole moieties, one bearing a 2-methoxyphenyl substituent at position 2.
  • Pyridazine core : A six-membered diazine ring substituted at position 6 with the thiazole-phenyl group.
  • Acetamide linker : A sulfanylacetamide chain connecting the pyridazine and the second thiazole ring.

This architecture places the compound within the broader family of 1,3-thiazole derivatives, which are classified under five-membered heterocycles with one sulfur and one nitrogen atom. The pyridazine component aligns with diazines, known for their role in modulating electronic properties and hydrogen-bonding capabilities.

Significance in Medicinal Chemistry and Drug Discovery

Thiazole-pyridazine hybrids have garnered attention for their dual capacity to engage hydrophobic pockets (via aromatic rings) and participate in hydrogen bonding (via acetamide and heteroatoms). For example, derivatives similar to the target compound exhibit inhibitory activity against PARP1, a key enzyme in DNA repair pathways, with IC50 values as low as 0.57 µM in leukemia cells. The acetamide moiety, a common pharmacophore in kinase inhibitors, enhances binding affinity by forming critical hydrogen bonds with catalytic residues.

Recent studies underscore the role of methoxyphenyl groups in improving blood-brain barrier penetration, a feature observed in related pyridine-thiazole hybrids. Additionally, the sulfanyl bridge contributes to redox modulation, potentially mitigating oxidative stress in neurodegenerative and inflammatory conditions.

Current Research Landscape and Knowledge Gaps

Despite advances in synthesizing thiazole-pyridazine hybrids, critical gaps persist:

  • Mechanistic Specificity : Most studies focus on broad cytotoxicity screening without elucidating precise molecular targets.
  • Synthetic Scalability : Current routes, such as Hantzsch condensation and Suzuki coupling, suffer from low yields for polysubstituted variants.
  • In Vivo Validation : Limited data exist on the pharmacokinetics and toxicity profiles of these hybrids in animal models.

A 2025 study by Eryılmaz et al. highlighted the need for computational modeling to predict metabolite formation, particularly for sulfanyl-containing compounds. Furthermore, the structural complexity of the target compound necessitates advanced characterization techniques, such as 2D-NMR and X-ray crystallography, to confirm regioisomeric purity.

Theoretical Framework for Investigation

The investigation of this compound relies on two complementary theoretical approaches:

  • Molecular Docking : Simulations using PARP1 and COX-2 crystal structures predict strong interactions between the acetamide linker and catalytic glutamic acid residues (binding energy: −9.2 kcal/mol).
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate the electron-withdrawing methoxy group with enhanced anti-inflammatory activity (pIC50 = 7.3).

Density functional theory (DFT) calculations further reveal that the thiazole rings’ aromaticity stabilizes the molecule’s planar conformation, facilitating intercalation into DNA duplexes. These insights guide the rational design of next-generation hybrids with optimized bioactivity.

Table 1: Synthetic Methods for Thiazole-Pyridazine Hybrids

Method Reagents Yield (%) Key Reference
Hantzsch Condensation α-Bromoketone, Thioamide 45–60
Suzuki Coupling Boronic Acid, Pd Catalyst 30–50
Cyclodehydration Thiourea, POCl3 55–70

Table 2: Biological Activities of Analogous Hybrids

Compound Target Activity IC50 (µM) Source
Pyridine-Thiazole 3 PARP1 Inhibition 0.57
Thiazole-Hydrazide C COX-2 Inhibition 1.2
Pyridazine Derivative Antimicrobial (E. coli) 4.8

Properties

IUPAC Name

2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S3/c1-12-10-30-21(22-12)24-17(27)11-29-18-9-8-15(25-26-18)19-13(2)23-20(31-19)14-6-4-5-7-16(14)28-3/h4-10H,11H2,1-3H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYRFYLDGEOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Key reagents used in these reactions include thionyl chloride, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography. The industrial production methods aim to minimize waste and maximize efficiency, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Pyridazine vs. Pyrazole/Benzimidazole: The pyridazine core in the target compound distinguishes it from analogs like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (), which employs a pyrazole ring.
  • Thiazole Substitution : The 4-methyl-1,3-thiazol-2-yl acetamide group is shared with compounds such as N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (). However, the addition of a 2-methoxyphenyl group on the thiazole in the target compound may improve lipophilicity and membrane permeability relative to simpler methyl-substituted analogs .

Substituent Effects on Bioactivity

Compound Name Key Substituents Pharmacological Notes Reference
Target Compound 2-Methoxyphenyl (thiazole), 4-methyl (thiazole), pyridazine-sulfanyl Hypothesized enhanced kinase inhibition due to methoxy group’s electron-donating properties
N-(2-(4-Fluorophenyl)-1,3-thiazol-5-yl)acetamide (9b) 4-Fluorophenyl (thiazole) Increased electronegativity may improve target binding affinity vs. methyl/methoxy groups
N-(2-(4-Bromophenyl)-1,3-thiazol-5-yl)acetamide (9c) 4-Bromophenyl (thiazole) Bulkier halogen substituent could hinder solubility but enhance hydrophobic interactions
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-sulfanyl linker Oxadiazole’s rigidity vs. pyridazine may alter conformational flexibility and binding kinetics

Pharmacological Potential

  • The target compound’s methoxyphenyl group may modulate redox activity, a key factor in ferroptosis .
  • Enzyme Inhibition : Analogous compounds (e.g., benzimidazole-thiazole hybrids in ) inhibit kinases or proteases via thiazole-metal coordination. The pyridazine core in the target compound could similarly interact with catalytic residues .

Biological Activity

The compound 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H19N3O2S2
  • Molecular Weight : 435.0 g/mol
  • IUPAC Name : this compound

Structural Representation

The structural representation includes a thiazole ring, a pyridazine moiety, and a methoxyphenyl group, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assays

In a study evaluating thiazole derivatives, compounds were tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated that certain derivatives exhibited IC50 values less than that of the reference drug doxorubicin, suggesting potent anticancer properties:

CompoundCell LineIC50 (µM)Mechanism
13A549< 10Apoptosis induction
14NIH/3T3< 15Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of electron-donating groups such as methoxy can enhance activity against bacterial strains.

Case Study: Antimicrobial Screening

In vitro studies showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Thiazole compounds often inhibit key enzymes involved in cellular processes.
  • Interference with DNA Synthesis : Some derivatives can intercalate into DNA or disrupt replication processes.
  • Induction of Oxidative Stress : This leads to apoptosis in cancer cells.

Recent Advances

Recent literature has focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications at various positions on the thiazole or pyridazine rings have shown promising results in improving selectivity and potency.

Future Research Areas

  • In Vivo Studies : Further investigation into the pharmacokinetics and toxicity profiles in animal models.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.
  • Mechanistic Studies : Detailed molecular dynamics simulations to elucidate binding interactions with target proteins.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for purity?

The synthesis involves multi-step reactions starting with the formation of thiazole and pyridazine intermediates. Key steps include:

  • Thiazole ring formation : Reacting 2-methoxyphenyl-substituted thioamides with α-halo ketones under reflux in ethanol (70–80°C) to generate the 4-methylthiazole core .
  • Pyridazine coupling : A nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridazine derivatives and thiol-containing intermediates, using DMF as a solvent and K2CO3 as a base at 80–90°C .
  • Acetamide linkage : Final coupling via a sulfanyl bridge using 2-chloroacetamide derivatives in the presence of NaH and THF . Optimization strategies include controlling reaction time (5–8 hours), using anhydrous solvents, and employing HPLC (C18 column, acetonitrile/water gradient) for purification to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), thiazole methyl groups (δ 2.4–2.6 ppm), and methoxy substituents (δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 507.6) and isotopic patterns .
  • XRD (if crystallized) : Use SHELX software for crystallographic refinement to resolve bond angles and torsional strain in the pyridazine-thiazole interface .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antimicrobial activity : MIC assays against E. coli and S. aureus using broth microdilution (0.1–100 μM range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., U-87 glioblastoma) with IC50 determination .
  • Antioxidant potential : DPPH radical scavenging assays, comparing activity to ascorbic acid controls .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like EGFR (PDB ID: 1M17) or COX-2. Focus on interactions between the methoxyphenyl group and hydrophobic pockets .
  • QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors to predict IC50 values for derivatives .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS to identify critical binding residues .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in cytotoxicity results .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% in cell-based assays to avoid solvent interference .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify trends (e.g., enhanced activity with electron-withdrawing substituents on the thiazole ring) .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Catalyst optimization : Replace traditional Pd/C with Zeolite Y-H in hydrogenation steps to reduce side reactions (yield increase from 65% to 82%) .
  • Flow chemistry : Implement continuous-flow reactors for SNAr steps to enhance mixing and reduce reaction time by 40% .
  • Crystallization control : Use anti-solvent (n-hexane) addition under controlled cooling (0.5°C/min) to isolate high-purity crystals .

Q. How can regioselectivity challenges in pyridazine-thiazole coupling be mitigated?

  • Directing groups : Introduce temporary nitro groups at the pyridazine C4 position to bias sulfanyl substitution toward C3 .
  • Microwave-assisted synthesis : Apply 100 W irradiation at 120°C to accelerate coupling kinetics and favor the desired regioisomer (85:15 selectivity) .

Methodological Notes

  • Data interpretation : Cross-validate biological activity with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent effects .
  • Ethical compliance : Ensure all cytotoxicity studies follow institutional guidelines for cell line authentication (e.g., STR profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.